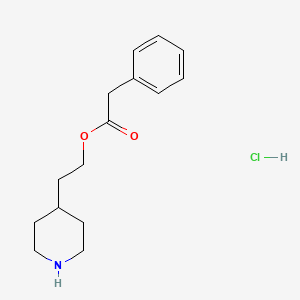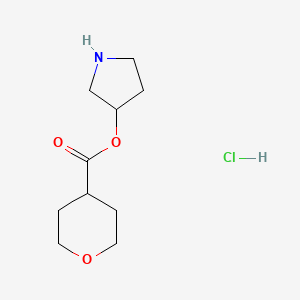![molecular formula C15H16N2O3 B1397105 methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate CAS No. 916522-65-1](/img/structure/B1397105.png)
methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate
説明
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mass Spectrometry in Maillard Reaction Optimization
- Research by Goh, Mordi, and Mansor (2015) highlights the use of mass spectrometry (LC-MS-MS) in optimizing the Maillard reaction to synthesize new 6-methoxy-tetrahydro-β-carboline derivatives. This process involved 5-methoxytryptamine and various aldehydes, yielding compounds characterized by electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) (Goh, Mordi, & Mansor, 2015).
Antioxidant and Cytotoxicity Studies
- Another study by Goh et al. (2015) demonstrated the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives produced via the Maillard reaction. These compounds exhibited moderate antioxidant properties and variable cytotoxic activities on non-tumorous cell lines, suggesting their potential as β-carboline antioxidants (Goh et al., 2015).
Synthetic Approaches to the Indole Ring System
- Research by Bennett, Mullen, and Georgiev (1989) presented a new synthetic approach towards the indole ring system. They used dimethyl 1-methyl-2-oxa-1-aza-spiro[4.5]dec-3-ene-3,4-dicarboxylate and other intermediates to synthesize related compounds, contributing to the understanding of heterocyclic chemistry (Bennett, Mullen, & Georgiev, 1989).
Natural Compound Isolation from Plants
- Cannon and Williams Jr. (1982) isolated various compounds, including methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate from the leaves of Gastrolobium callistachys, providing insights into the chemical composition of this plant species (Cannon & Williams Jr., 1982).
Enzyme-Catalyzed Formation of Pyridoindoles
- Mandel, Rosegay, Walker, Vandenheuvel, and Rokach (1974) studied the enzymatic reactions that form various pyridoindoles, including 2,3,4,9-tetrahydro-2-methyl-1H-pyrido[3,4b] indole. This research contributed to understanding the biochemical pathways and the role of enzymes in synthesizing complex heterocyclic compounds (Mandel et al., 1974).
特性
IUPAC Name |
methyl 4,4-dimethyl-1-oxo-3,9-dihydro-2H-pyrido[3,4-b]indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2)7-16-13(18)12-11(15)9-6-8(14(19)20-3)4-5-10(9)17-12/h4-6,17H,7H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPDOKLNRCJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



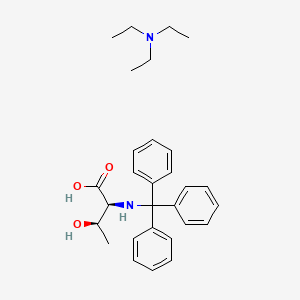
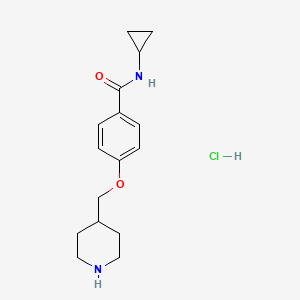
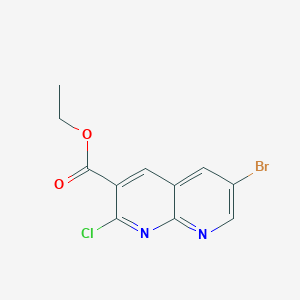
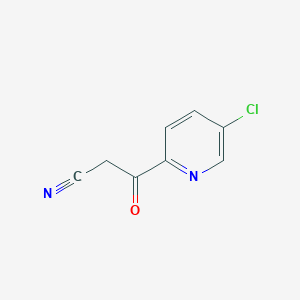

![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)
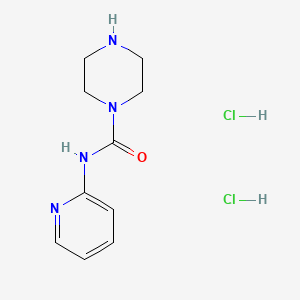
![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)


![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)
